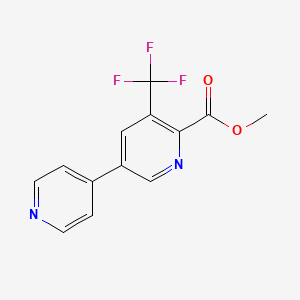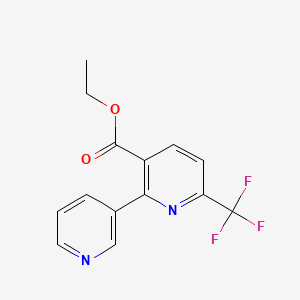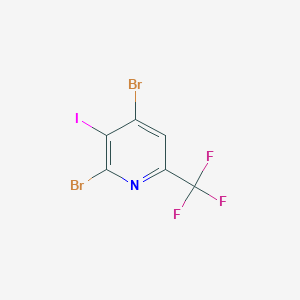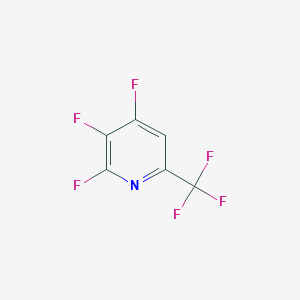![molecular formula C13H16BrNO3 B1389837 2-Brom-N-[2-(Tetrahydro-2-furanylmethoxy)phenyl]-acetamid CAS No. 1138442-58-6](/img/structure/B1389837.png)
2-Brom-N-[2-(Tetrahydro-2-furanylmethoxy)phenyl]-acetamid
Übersicht
Beschreibung
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is an organic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a bromine atom, a phenyl ring, and a tetrahydrofuran moiety, making it a versatile molecule in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These receptors play a crucial role in bacterial communication and biofilm formation.
Mode of Action
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and the quorum-sensing repressor, thereby disrupting their normal function .
Biochemical Pathways
The compound interferes with the quorum sensing system, a key biochemical pathway in bacteria. This system allows bacteria to communicate and coordinate their behavior, including biofilm formation and virulence . By inhibiting the quorum-sensing repressor, the compound disrupts these processes .
Pharmacokinetics
Its molecular weight of314.18 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
By inhibiting the LuxR-type receptor and the quorum-sensing repressor, 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide disrupts bacterial communication and biofilm formation . This can potentially reduce the virulence of the bacteria and make them more susceptible to antibiotics .
Biochemische Analyse
Biochemical Properties
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it acts as an inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . These interactions are crucial for modulating quorum-sensing pathways, which are essential for bacterial communication and biofilm formation.
Cellular Effects
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of quorum-sensing receptors in bacteria can lead to altered gene expression and reduced biofilm formation . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying bacterial behavior and pathogenicity.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide involves its binding interactions with specific biomolecules. It inhibits the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa by binding to these receptors and preventing their activation . This inhibition disrupts the quorum-sensing signaling pathways, leading to changes in gene expression and bacterial behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained impact on bacterial behavior.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide vary with different dosages in animal models. Threshold effects have been observed, where low doses may not produce significant changes, while higher doses can lead to pronounced effects on bacterial behavior and pathogenicity . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate quorum-sensing pathways in bacteria . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in bacterial metabolism and behavior.
Transport and Distribution
The transport and distribution of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its use in biochemical research.
Subcellular Localization
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns can influence its activity and function, making it a valuable tool for studying cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide typically involves the following steps:
Formation of Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced by reacting the brominated intermediate with tetrahydrofuran in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction Products: Dehalogenated compounds or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-phenylacetamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain reactions.
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide:
Uniqueness
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is unique due to the presence of both the bromine atom and the tetrahydrofuran moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKSVJEGVKIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















